molecular formula C21H19N3O5 B2413669 3-(cyclopentanecarboxamido)-N-(4-nitrophenyl)benzofuran-2-carboxamide CAS No. 887897-12-3

3-(cyclopentanecarboxamido)-N-(4-nitrophenyl)benzofuran-2-carboxamide

Cat. No.: B2413669
CAS No.: 887897-12-3
M. Wt: 393.399
InChI Key: KMGNSTKFAMKXDP-UHFFFAOYSA-N
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Description

3-(cyclopentanecarboxamido)-N-(4-nitrophenyl)benzofuran-2-carboxamide is a synthetic organic compound that belongs to the class of benzofuran derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of both amide and nitro functional groups in this compound suggests it may have interesting chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(cyclopentanecarboxamido)-N-(4-nitrophenyl)benzofuran-2-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of Benzofuran Core: The benzofuran core can be synthesized through cyclization reactions involving phenol derivatives and suitable electrophiles.

    Introduction of Amide Group: The cyclopentanecarboxamido group can be introduced via amide bond formation, typically using carboxylic acid derivatives and amines under dehydrating conditions.

    Nitration: The nitro group can be introduced through nitration reactions using nitric acid or other nitrating agents.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the benzofuran core or the cyclopentanecarboxamido group.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas with a catalyst or metal hydrides.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur, especially at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, or hydrogen peroxide.

    Reduction: Reducing agents such as palladium on carbon (Pd/C) with hydrogen gas, or sodium borohydride.

    Substitution: Reagents like halogens for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.

Major Products

    Oxidation: Oxidized derivatives of the benzofuran core.

    Reduction: Amino derivatives from the reduction of the nitro group.

    Substitution: Various substituted benzofuran derivatives depending on the reagents used.

Scientific Research Applications

3-(cyclopentanecarboxamido)-N-(4-nitrophenyl)benzofuran-2-carboxamide may have applications in several fields:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use in studying biological pathways and interactions due to its functional groups.

    Medicine: Possible applications in drug development, particularly for its potential biological activities.

    Industry: Use in the synthesis of materials or as intermediates in chemical manufacturing.

Mechanism of Action

The mechanism of action for this compound would depend on its specific biological or chemical context. Generally, the compound could interact with molecular targets such as enzymes or receptors, influencing biochemical pathways. The nitro group might participate in redox reactions, while the amide group could form hydrogen bonds with biological molecules.

Comparison with Similar Compounds

Similar Compounds

    Benzofuran Derivatives: Compounds like 2-aminobenzofuran or 2-nitrobenzofuran.

    Amide-Containing Compounds: Compounds like N-(4-nitrophenyl)acetamide.

    Nitro-Containing Compounds: Compounds like 4-nitroaniline.

Uniqueness

3-(cyclopentanecarboxamido)-N-(4-nitrophenyl)benzofuran-2-carboxamide is unique due to the combination of its functional groups, which may confer distinct chemical reactivity and biological activity compared to other similar compounds.

Properties

IUPAC Name

3-(cyclopentanecarbonylamino)-N-(4-nitrophenyl)-1-benzofuran-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N3O5/c25-20(13-5-1-2-6-13)23-18-16-7-3-4-8-17(16)29-19(18)21(26)22-14-9-11-15(12-10-14)24(27)28/h3-4,7-13H,1-2,5-6H2,(H,22,26)(H,23,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMGNSTKFAMKXDP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C(=O)NC2=C(OC3=CC=CC=C32)C(=O)NC4=CC=C(C=C4)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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